molecular formula C10H11NO4 B14264063 1-(4-Hydroxy-3-methyl-5-nitrophenyl)propan-1-one CAS No. 141771-81-5

1-(4-Hydroxy-3-methyl-5-nitrophenyl)propan-1-one

Cat. No.: B14264063
CAS No.: 141771-81-5
M. Wt: 209.20 g/mol
InChI Key: XBFLBAXETHZNND-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-methyl-5-nitrophenyl)propan-1-one is an organic compound with the molecular formula C10H11NO4 It is a derivative of phenylpropanone, characterized by the presence of a hydroxy group, a methyl group, and a nitro group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Hydroxy-3-methyl-5-nitrophenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-3-methyl-5-nitrobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction typically occurs under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-3-methyl-5-nitrophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of 1-(4-Hydroxy-3-methyl-5-nitrophenyl)propan-2-one or 1-(4-Hydroxy-3-methyl-5-nitrophenyl)propanoic acid.

    Reduction: Formation of 1-(4-Hydroxy-3-methyl-5-aminophenyl)propan-1-one.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-(4-Hydroxy-3-methyl-5-nitrophenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methyl-5-nitrophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(4-Hydroxy-3-methyl-5-nitrophenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(4-Hydroxy-3-methoxyphenyl)propan-1-one: Differing by the presence of a methoxy group instead of a nitro group.

    1-(4-Hydroxy-3-methylphenyl)propan-1-one: Lacking the nitro group.

    1-(4-Nitrophenyl)propan-1-one: Lacking the hydroxy and methyl groups.

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Properties

CAS No.

141771-81-5

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

1-(4-hydroxy-3-methyl-5-nitrophenyl)propan-1-one

InChI

InChI=1S/C10H11NO4/c1-3-9(12)7-4-6(2)10(13)8(5-7)11(14)15/h4-5,13H,3H2,1-2H3

InChI Key

XBFLBAXETHZNND-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C(=C1)C)O)[N+](=O)[O-]

Origin of Product

United States

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